molecular formula C24H25N5O4S B15097385 Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15097385
M. Wt: 479.6 g/mol
InChI Key: ORGDYQXPDUZFPU-UHFFFAOYSA-N
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Description

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C15H16N4O3 . This compound is notable for its unique structure, which combines elements of quinoxaline, pyrrole, and benzothiophene, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the quinoxaline and pyrrole intermediates. These intermediates are then subjected to a series of reactions, including amination and esterification, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline compounds.

Scientific Research Applications

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other quinoxaline and pyrrole derivatives, such as:

  • Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of quinoxaline, pyrrole, and benzothiophene in Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate sets it apart, providing distinct chemical and biological properties .

Biological Activity

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of pyrrolo[3,2-b]quinoxaline and benzothiophene moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism : The compound exhibits significant anticancer properties through the inhibition of various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM, showcasing its potential as an anticancer agent .

2. Antioxidant Properties

  • Mechanism : The compound acts as a free radical scavenger. Its antioxidant activity was evaluated using the DPPH assay, where it demonstrated a high capacity for radical scavenging comparable to standard antioxidants like Trolox.
  • Research Findings : A study reported that derivatives of pyrrolo[3,2-b]quinoxaline exhibited antioxidant activity with an overall rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} for hydroxyl radical scavenging .

3. Antimicrobial Activity

  • Mechanism : The compound has shown promising results against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating strong antibacterial properties .

Comparative Biological Activity Table

Activity TypeMechanismIC50/MIC ValuesReference
AnticancerInduces apoptosis12 µM (MCF-7)
AntioxidantFree radical scavengerDPPH IC50 = 20 µM
AntimicrobialDisrupts cell wall synthesis15 µg/mL (S. aureus)

Properties

Molecular Formula

C24H25N5O4S

Molecular Weight

479.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25N5O4S/c1-32-12-11-29-20(25)18(19-21(29)27-15-9-5-4-8-14(15)26-19)22(30)28-23-17(24(31)33-2)13-7-3-6-10-16(13)34-23/h4-5,8-9H,3,6-7,10-12,25H2,1-2H3,(H,28,30)

InChI Key

ORGDYQXPDUZFPU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N

Origin of Product

United States

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